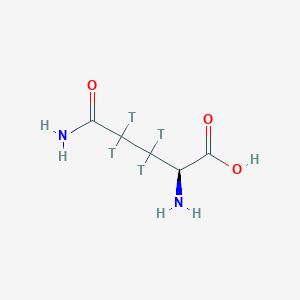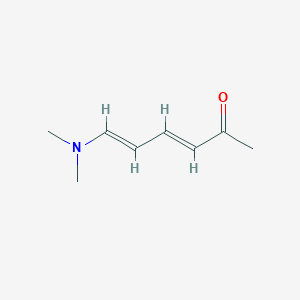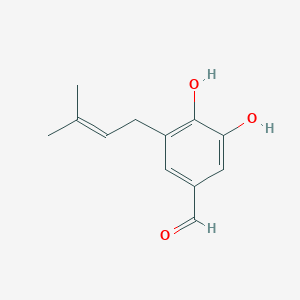
4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid (DFAM) is a chemical compound that has gained significant interest among researchers due to its potential pharmaceutical applications. DFAM is a derivative of benzoic acid and has a molecular weight of 221.1 g/mol.
科学研究应用
4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been extensively studied for its potential pharmaceutical applications. It has been shown to exhibit antimicrobial, antifungal, and antiviral properties, making it a promising candidate for the development of new antibiotics and antiviral drugs. 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has also been found to be a potent inhibitor of human aldose reductase, an enzyme that is implicated in the development of diabetic complications such as retinopathy, neuropathy, and nephropathy. Additionally, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been shown to have anticancer activity, making it a potential candidate for cancer therapy.
作用机制
4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid exerts its pharmacological effects by inhibiting various enzymes and proteins in the body. For example, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid inhibits the enzyme aldose reductase by binding to its active site and preventing it from catalyzing the conversion of glucose to sorbitol. This inhibition helps to reduce the accumulation of sorbitol in the body, which is associated with diabetic complications. 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid also inhibits the growth of various microorganisms by disrupting their cell membranes and inhibiting their DNA synthesis.
Biochemical and Physiological Effects:
4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been shown to have a number of biochemical and physiological effects. For example, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been found to increase the expression of antioxidant enzymes such as superoxide dismutase and catalase, which help to protect cells from oxidative damage. 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has also been shown to reduce the levels of inflammatory cytokines such as TNF-alpha and IL-6, which are implicated in the development of various inflammatory diseases. Additionally, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has been found to reduce blood glucose levels and improve insulin sensitivity in animal models of diabetes.
实验室实验的优点和局限性
4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has several advantages for use in lab experiments. It is relatively easy to synthesize and has a high degree of purity, making it suitable for use in biochemical and pharmacological assays. 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid is also stable under a wide range of conditions, making it easy to store and transport. However, there are some limitations to the use of 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid in lab experiments. For example, its solubility in water is relatively low, which can make it difficult to dissolve in aqueous solutions. Additionally, 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid has a short half-life in vivo, which can limit its effectiveness in animal studies.
未来方向
There are several future directions for research on 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid. One area of interest is the development of new antibiotics and antiviral drugs based on 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid. Another area of research is the development of new drugs for the treatment of diabetic complications and cancer. Additionally, researchers are interested in exploring the potential use of 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid as a diagnostic tool for various diseases. Finally, there is ongoing research into the mechanism of action of 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid and its interactions with various enzymes and proteins in the body.
合成方法
4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid can be synthesized using a simple three-step process. The first step involves the conversion of 4-nitrobenzoic acid to 4-aminobenzoic acid by reducing the nitro group using a reducing agent such as iron powder or tin (II) chloride. The second step involves the reaction of 4-aminobenzoic acid with formaldehyde and hydrochloric acid to form 4-amino-3-(hydroxymethyl)benzoic acid. Finally, the third step involves the fluorination of the hydroxyl group using a fluorinating agent such as hydrogen fluoride or tetrafluoroboric acid to produce 4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid.
属性
CAS 编号 |
178444-97-8 |
|---|---|
产品名称 |
4-Amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid |
分子式 |
C8H7F2NO3 |
分子量 |
203.14 g/mol |
IUPAC 名称 |
4-amino-2,5-difluoro-3-(hydroxymethyl)benzoic acid |
InChI |
InChI=1S/C8H7F2NO3/c9-5-1-3(8(13)14)6(10)4(2-12)7(5)11/h1,12H,2,11H2,(H,13,14) |
InChI 键 |
JSYPSCPWCXLLMW-UHFFFAOYSA-N |
SMILES |
C1=C(C(=C(C(=C1F)N)CO)F)C(=O)O |
规范 SMILES |
C1=C(C(=C(C(=C1F)N)CO)F)C(=O)O |
同义词 |
Benzoic acid, 4-amino-2,5-difluoro-3-(hydroxymethyl)- (9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2,6-Bis((3aS,8aR)-8,8a-dihydro-3aH-indeno[1,2-d]oxazol-2-yl)pyridine](/img/structure/B65670.png)

![N-[(1E)-N-Methylethanimidoyl]benzamide](/img/structure/B65674.png)






![1-[3-(3-Butenyl)oxiranyl]ethanone](/img/structure/B65688.png)